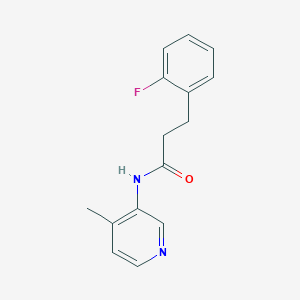
sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MTA-Na and is a white crystalline powder that is soluble in water.
Mecanismo De Acción
The mechanism of action of MTA-Na is not fully understood. However, it has been proposed that MTA-Na may exert its anti-inflammatory and anti-bacterial effects by inhibiting the production of pro-inflammatory cytokines and blocking the growth of bacteria. MTA-Na has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
MTA-Na has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MTA-Na can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. MTA-Na has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have demonstrated that MTA-Na can reduce inflammation and improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA-Na has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. MTA-Na is also water-soluble, which makes it easy to dissolve and prepare for experiments. However, MTA-Na has some limitations. It has low stability in acidic conditions and can be degraded by light. MTA-Na also has low solubility in some organic solvents.
Direcciones Futuras
There are several future directions for the study of MTA-Na. One direction is to further investigate the mechanism of action of MTA-Na and its potential use in the treatment of various diseases. Another direction is to explore the use of MTA-Na in agriculture and material science. Additionally, further studies are needed to evaluate the safety and toxicity of MTA-Na in humans and animals.
Conclusion:
In conclusion, MTA-Na is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. The synthesis method of MTA-Na is relatively simple, and it has been extensively studied for its anti-inflammatory and anti-bacterial properties. MTA-Na has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the study of MTA-Na, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
MTA-Na is synthesized by reacting 5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with sodium hydroxide. The reaction results in the formation of MTA-Na and water. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
MTA-Na has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MTA-Na has been shown to have anti-inflammatory and anti-bacterial properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. In agriculture, MTA-Na has been evaluated for its ability to enhance plant growth and improve crop yield. In material science, MTA-Na has been studied for its potential use in the development of new materials such as sensors and catalysts.
Propiedades
IUPAC Name |
sodium;5-(methoxymethyl)-1-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.Na/c1-9-4(3-12-2)7-5(8-9)6(10)11;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMSCEJWSPXRNL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)[O-])COC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N3NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate](/img/structure/B7451154.png)
![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)


![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)





![5-(tert-Butyl) 3a-ethyl 2-benzylhexahydro-5H-pyrrolo[3,4-c]pyridine-3a,5(4H)-dicarboxylate](/img/structure/B7451233.png)
![7-(4-bromobutoxy)-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one](/img/structure/B7451245.png)